molecular formula C27H28N4O2S B11971734 (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B11971734
M. Wt: 472.6 g/mol
InChI Key: RJFXBDGDPAGOFS-ULJHMMPZSA-N
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Description

The compound (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a complex organic molecule that features a combination of pyrazole, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.

    Synthesis of the thiazole ring: This involves the reaction of a thioamide with an α-haloketone.

    Coupling of the pyrazole and thiazole rings: This step often involves a condensation reaction using a suitable aldehyde or ketone.

    Introduction of the piperidine moiety: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the pyrazole ring.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Oxidized derivatives of the thiazole ring.

    Reduction products: Reduced forms of the pyrazole ring.

    Substitution products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is investigated for its potential therapeutic effects. It may be explored as a treatment for various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

Properties

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C27H28N4O2S/c1-19(2)33-23-13-11-20(12-14-23)25-21(18-31(29-25)22-9-5-3-6-10-22)17-24-26(32)28-27(34-24)30-15-7-4-8-16-30/h3,5-6,9-14,17-19H,4,7-8,15-16H2,1-2H3/b24-17-

InChI Key

RJFXBDGDPAGOFS-ULJHMMPZSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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